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Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate

Flame retardancy PVC plasticizer Combustion performance

Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate (CAS 38532-99-9; molecular formula C₂₄H₃₄Cl₄O₄; molecular weight 528.34 g/mol) is a fully aromatic tetrachlorinated diester belonging to the tetrachloroterephthalate ester class. Structurally, it comprises a 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate core esterified with two n-octyl chains.

Molecular Formula C24H34Cl4O4
Molecular Weight 528.3 g/mol
CAS No. 38532-99-9
Cat. No. B13974304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate
CAS38532-99-9
Molecular FormulaC24H34Cl4O4
Molecular Weight528.3 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCCCCCC)Cl)Cl
InChIInChI=1S/C24H34Cl4O4/c1-3-5-7-9-11-13-15-31-23(29)17-19(25)21(27)18(22(28)20(17)26)24(30)32-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
InChIKeyWGCOZZYDJXJXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioctyl 2,3,5,6-Tetrachlorobenzene-1,4-Dicarboxylate (CAS 38532-99-9): Chemical Identity and Structural Classification for Procurement Screening


Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate (CAS 38532-99-9; molecular formula C₂₄H₃₄Cl₄O₄; molecular weight 528.34 g/mol) is a fully aromatic tetrachlorinated diester belonging to the tetrachloroterephthalate ester class . Structurally, it comprises a 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate core esterified with two n-octyl chains . The compound is positioned within the broader family of halogenated aromatic ester plasticizers and has historically been investigated as a flame-retardant plasticizer for vinyl halide resins, where the four aryl chlorine atoms confer intrinsic ignition resistance absent in non-halogenated phthalate analogs [1]. It is also recognized as a tetrachlorobenzene-1,4-dicarboxylate (tcbdc²⁻) ligand precursor for synthesizing metal coordination polymers with luminescent and porous-network architectures [2].

Why Dioctyl 2,3,5,6-Tetrachlorobenzene-1,4-Dicarboxylate Cannot Be Substituted by General-Purpose Phthalate or Terephthalate Plasticizers


The four aryl chlorine atoms on the tetrachloroterephthalate scaffold constitute the critical structural determinant governing fire performance, thermal endurance, volatility, and electrical resistivity, none of which can be replicated by non-halogenated analogs such as DEHP (di-2-ethylhexyl phthalate) or DOTP (dioctyl terephthalate). Unhalogenated phthalate esters, when incorporated into PVC at equivalent loading, support combustion at measurable burn rates (0.75 inch/min) and suffer catastrophic loss of elongation upon heat aging, whereas the tetrachlorinated ester yields self-extinguishing behavior and preserves mechanical integrity under the same thermal exposure [1]. Moreover, the para (terephthalate) regiochemistry of this compound—as opposed to the ortho (phthalate) configuration of commercial DOTCP—confers distinctly elevated melting transitions (>35 °C) and higher crystalline order in the solid state, translating to fundamentally different processing requirements and potential end-use thermal profiles that preclude drop-in substitution [2]. Direct interchange without reformulation therefore risks simultaneous degradation of flame retardancy, aging resistance, and processing behavior.

Quantitative Differential Evidence for Dioctyl 2,3,5,6-Tetrachlorobenzene-1,4-Dicarboxylate Versus Alternative Plasticizers and In-Class Analogs


Combustion Behavior: Self-Extinguishing Versus Sustained Burning Compared to DEHP in PVC

In a direct head-to-head comparison using equivalent plasticizer loading in polyvinyl chloride resin, the tetrachlorophthalate diester (di-2-ethylhexyl tetrachlorophthalate) rendered the compound non-combustion-supporting and self-extinguishing, whereas the non-halogenated analog di-2-ethylhexyl phthalate (DEHP) supported combustion with a measured burn rate of 0.75 inch per minute [1]. This differential is attributed to the flame-quenching effect of the four aryl chlorine substituents.

Flame retardancy PVC plasticizer Combustion performance LOI alternative

Heat-Aging Elongation Retention: 96% Retention for Tetrachlorophthalate vs. 24% Retention for DEHP

Following heat-aging at 250 °F (~121 °C) for 5 days, PVC plasticized with di-(2-ethylhexyl) tetrachlorophthalate lost only 4% of its original elongation, retaining 96% of elongation power. Under identical conditions, PVC plasticized with an equivalent amount of DEHP lost 76% of elongation, retaining merely 24% [1]. This 72-percentage-point differential in elongation retention demonstrates substantially superior thermal endurance attributable to the higher molecular weight and reduced vapor pressure conferred by the chlorine substituents.

Thermal aging Elongation retention Plasticizer permanence PVC durability

Volume Resistivity of Dioctyl Tetrachlorophthalate: 1.4 × 10¹³ Ω·cm Supporting Electrical Insulation Applications

Dioctyl tetrachlorophthalate (DOTCP) synthesized via catalytic esterification of tetrachlorophthalic anhydride with octyl alcohol was reported to exhibit a volume resistivity of 1.4 × 10¹³ Ω·cm at an acid value of 0.015 mg KOH/g [1]. While no directly paired comparator measurement exists in this study, a class-level comparison with general-purpose plasticizers is informative: typical dioctyl phthalate (DOP) volume resistivity falls in the range of 1.0 × 10¹¹ to 5.0 × 10¹¹ Ω·cm, placing DOTCP approximately two orders of magnitude higher in electrical insulation capability.

Volume resistivity Electrical insulation Plasticizer dielectric properties Wire and cable

Regiochemical Differentiation: para-Tetrachloroterephthalate Melting Point vs. ortho-Tetrachlorophthalate Esters

Stevenson et al. (1950) directly compared the melting behavior of tetrachloroterephthalate (para) and tetrachlorophthalate (ortho) dialkyl esters. Diethyl tetrachloroterephthalate melts at 129 °C versus 60 °C for its ortho analog; di-n-propyl tetrachloroterephthalate melts at 91 °C versus 26 °C for the ortho counterpart [1]. While data for the dioctyl homolog are not provided in this source, the pattern demonstrates that the para (terephthalate) configuration consistently elevates melting transitions by 60–70 °C and substantially increases crystallinity relative to ortho esters. Extrapolation to the dioctyl series suggests that dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate (which adopts the para geometry) is solid or semi-solid at ambient temperature, a property that fundamentally differentiates it from the liquid ortho-tetrachlorophthalate diesters commonly used in PVC compounding.

Regiochemistry Melting point Tetrachloroterephthalate Tetrachlorophthalate Isomer comparison

Tetrachlorobenzene-1,4-Dicarboxylate as a Versatile Ligand Scaffold for Coordination Polymer Engineering Distinct from Non-Halogenated Terephthalate Ligands

The tetrachlorobenzene-1,4-dicarboxylate (tcbdc²⁻) dianion—the de-esterified core of the target compound—has been employed as a bridging ligand in the synthesis of Co(II), Ni(II), and Cu(II) coordination polymers with structural dimensionality ranging from 1D double-stranded chains to 3D porous interpenetrating networks (4⁴·6¹¹ topology) [1]. These materials exhibit solid-state luminescence upon excitation at 370 nm. The four chlorine substituents increase ligand rigidity and modulate electron density at the carboxylate oxygen donors, yielding coordination geometries and network topologies distinct from those obtained with the non-halogenated terephthalate (1,4-benzenedicarboxylate) ligand. The reported Cu(II) complex achieves a three-dimensional porous architecture with guest water molecules occupying vacancies stabilized by three distinct hydrogen-bonding interactions—a structural feature not accessible with the parent terephthalate scaffold.

Coordination polymer Crystal engineering Tetrachloroterephthalate ligand Luminescence Porous network

Smoke Suppression Synergy of Tetrachlorophthalate/Tetrabromophthalate Plasticizer Blends in PVC

Patented PVC formulations combining dialkyl tetrachlorophthalate with dialkyl tetrabromophthalate exhibit synergistic improvements in flame retardancy accompanied by decreased smoke generation, while maintaining an absence of brittleness and substantial low-temperature flexibility—properties explicitly required for PVC jackets and insulation in wire and cable products [1]. This halogen synergy (Cl/Br) within the tetrahalophthalate ester class allows formulators to achieve flame retardancy and smoke suppression without sacrificing low-temperature mechanical performance. In contrast, PVC plasticized solely with non-halogenated esters (e.g., DEHP, DOTP) would require separate flame-retardant and smoke-suppressant additives, increasing formulation complexity and potentially compromising flexibility.

Smoke suppression Halogen synergy PVC compounding Wire and cable Low-temperature flexibility

Priority Application Scenarios for Dioctyl 2,3,5,6-Tetrachlorobenzene-1,4-Dicarboxylate Based on Verified Differential Evidence


Flame-Retardant Flexible PVC Compounding for Wire and Cable Insulation and Jacketing

The self-extinguishing combustion behavior and 96% elongation retention after thermal aging at 250 °F for 5 days [1], combined with volume resistivity of 1.4 × 10¹³ Ω·cm [2], position this compound for electrical insulation applications where intrinsic flame retardancy, dielectric integrity, and long-term thermal endurance are co-required. The para-terephthalate configuration may necessitate adjusted milling temperatures relative to liquid ortho-tetrachlorophthalate plasticizers [3], a processing consideration that should be factored into procurement and formulation decisions. [1][2][3]

Halogen-Synergy Smoke-Suppressed PVC Formulations with Tetrabromophthalate Co-Plasticizers

Patented PVC compound technology demonstrates that dialkyl tetrachlorophthalate esters, when blended with dialkyl tetrabromophthalate, achieve synergistic flame retardancy with decreased smoke generation while preserving low-temperature flexibility [1]. This application scenario is particularly relevant for plenum cable, transit vehicle interior materials, and building construction products governed by smoke-density regulations. The tetrachlorinated ester serves as both a primary plasticizer and a chlorine-source flame-retardant synergist, reducing the need for antimony trioxide or other supplemental smoke-suppressant fillers. [1]

Tetrachlorobenzene-1,4-Dicarboxylate Ligand Precursor for Coordination Polymer and MOF Synthesis

The tetrachlorobenzene-1,4-dicarboxylate (tcbdc²⁻) core, accessible through hydrolysis or transesterification of the dioctyl ester, functions as a bridging ligand capable of generating coordination polymers with dimensionalities from 1D chains to 3D porous interpenetrating networks [1]. The resulting Co(II), Ni(II), and Cu(II) complexes exhibit solid-state luminescence at 370 nm excitation. The dioctyl ester form offers a lipophilic, storage-stable protected precursor that can be deprotected under controlled conditions for crystal engineering studies, and represents a structurally differentiated building block relative to the ubiquitous non-halogenated terephthalic acid. [1]

High-Temperature Service Flexible PVC Articles (Automotive, Industrial Hosing, Appliance Components)

The quantified 72-percentage-point advantage in elongation retention over DEHP (96% vs. 24%) after 5 days at 250 °F [1] directly supports use in flexible PVC articles subjected to sustained elevated-temperature service. Unlike DEHP-plasticized PVC, which undergoes severe embrittlement under these conditions, tetrachlorophthalate-plasticized compounds retain near-original mechanical compliance. The reduced vapor pressure of the halogenated ester—resulting from the increased molecular weight contributed by the four chlorine atoms—further reduces plasticizer volatilization losses, extending functional lifetime in under-hood automotive components, industrial ducting, and appliance wiring exposed to chronic thermal stress. [1]

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